

molecular geometry of TiBr4

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An In-depth Technical Guide to the Molecular Geometry of Titanium(IV) Bromide (TiBr4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium(IV) bromide, or titanium tetrabromide (TiBr4), is a significant compound in the fields of inorganic chemistry and materials science. As a titanium(IV) halide, this orange, crystalline solid serves as a key precursor for various titanium-containing materials and as a Lewis acid catalyst in organic synthesis.[1][2][3] Its high volatility, the most among transition metal bromides, and solubility in nonpolar organic solvents make it a versatile reagent.[1][2] Understanding its molecular geometry is fundamental to comprehending its reactivity, electronic structure, and behavior in chemical processes. This guide provides a detailed examination of the molecular structure of TiBr4, supported by theoretical principles and experimental data.

Molecular Structure and Bonding

Titanium tetrabromide adopts a regular tetrahedral molecular geometry, which is consistent in both the gas phase and in solution.[1] This geometry is a consequence of the central titanium atom's electronic configuration and the nature of its bonding with the four bromine ligands.

Central Atom: The central titanium atom is in a +4 oxidation state, with a do electron configuration ([Ar]3do).[1][2][3] This lack of d-electrons results in TiBr4 being diamagnetic.[1]
 [2][3]



- Hybridization: To accommodate bonding with four bromine atoms, the titanium center undergoes sp³ hybridization.[1] The four sp³ hybrid orbitals form sigma bonds with the porbitals of the bromine atoms.
- Bonding: The Ti-Br bonds are predominantly covalent but have some ionic character.[1] The
 molecule is nonpolar overall due to its high symmetry, resulting in a net dipole moment of 0
 D.[1][3]
- Symmetry: The perfectly symmetrical arrangement of the bromine atoms around the central titanium atom places the TiBr4 molecule in the Td point group.[1]

VSEPR Theory Analysis

The Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts the geometry of TiBr4. The theory posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize these repulsions, thus defining the molecule's geometry.[4]

- Lewis Structure: The central titanium atom has 4 valence electrons, and each of the four bromine atoms has 7, for a total of 4 + 4(7) = 32 valence electrons. Titanium forms a single bond with each of the four bromine atoms.
- Electron Domains: The central Ti atom has four electron domains, all of which are bonding pairs. There are no lone pairs on the central atom.
- Prediction: For a central atom with four bonding pairs and zero lone pairs (AX4 type),
 VSEPR theory predicts a tetrahedral arrangement of electron pairs and a tetrahedral molecular geometry to maximize the distance between the bonding electrons.[5][6] The ideal bond angle in this arrangement is 109.5°.[7]





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VSEPR theory workflow for determining TiBr4 geometry.

Quantitative Structural Data

The precise structural parameters of TiBr4 have been established through experimental techniques, primarily X-ray crystallography.[1] These studies confirm the tetrahedral geometry. However, slight variations in reported bond lengths exist in the literature, which may depend on the physical state (gas vs. solid) and the specific crystallographic study.

Parameter	Value	Source(s)
Molecular Geometry	Tetrahedral	[1][8]
Coordination Number	4	[3][8]
Point Group	Td	[1]
Ti-Br Bond Angle (Br-Ti-Br)	~109.5°	[7]
Ti-Br Bond Length	2.43 Å (gas phase/solution) 2.34 Å (solid state)	[1][9]
Dipole Moment	0 D	[1][3]
Crystal Structure	Cubic, Space Group: Pa3 Monoclinic, P2_1/c	[1][2][9]

Note: The discrepancy in crystal structure data may reflect different polymorphic forms or refinements over time.

Diagram of the tetrahedral structure of TiBr4.

Experimental Protocols: Structure Determination

The definitive determination of TiBr4's molecular geometry was achieved through X-ray crystallography.[1] This technique allows for the precise measurement of bond lengths, bond angles, and crystal packing in the solid state.

Single-Crystal X-ray Diffraction (General Protocol)



- Crystal Growth: High-purity TiBr4 is dissolved in a suitable non-polar, anhydrous solvent
 (e.g., benzene or chlorocarbons) under an inert atmosphere, as TiBr4 is highly hygroscopic.
 [2][3] Single crystals are grown through slow evaporation of the solvent or by slow cooling of a saturated solution.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling with liquid nitrogen to minimize thermal vibrations and protect the sample.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.
- Structure Solution and Refinement:
 - The diffraction data (spot positions and intensities) are processed to determine the unit cell dimensions and space group.
 - Computational methods (e.g., direct methods or Patterson function) are used to solve the "phase problem" and generate an initial electron density map.
 - An initial model of the molecule is fitted to the electron density map.
 - The model is refined using least-squares algorithms, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- Data Analysis: The final refined model provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated with high precision.
 The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

The molecular geometry of titanium(IV) bromide is a classic example of a tetrahedral structure, as predicted by VSEPR theory and definitively confirmed by X-ray crystallographic studies.[1]



Its symmetrical, nonpolar nature, a direct result of its geometry, governs its physical properties like volatility and solubility. For researchers in materials science and catalysis, a firm grasp of this fundamental structural information is crucial for designing new synthetic pathways and understanding the compound's reactivity as a potent Lewis acid.

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